N-[2-(1H-indol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide

IKK2 IKKβ NF-κB

N-[2-(1H-indol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide is a synthetic indole carboxamide derivative classified within the broader structural class of IκB kinase 2 (IKK2/IKKβ) inhibitors. The compound integrates three pharmacophoric elements: an N1-linked indole moiety connected via an ethyl spacer to a carboxamide, which is itself anchored to a quaternary 4-phenyltetrahydro-2H-pyran core.

Molecular Formula C22H24N2O2
Molecular Weight 348.4 g/mol
Cat. No. B12177615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1H-indol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide
Molecular FormulaC22H24N2O2
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESC1COCCC1(C2=CC=CC=C2)C(=O)NCCN3C=CC4=CC=CC=C43
InChIInChI=1S/C22H24N2O2/c25-21(22(11-16-26-17-12-22)19-7-2-1-3-8-19)23-13-15-24-14-10-18-6-4-5-9-20(18)24/h1-10,14H,11-13,15-17H2,(H,23,25)
InChIKeyKPPQLVFJIDUMMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(1H-indol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide – An Indole Carboxamide IKK2 Inhibitor Scaffold for Inflammatory Disease Research


N-[2-(1H-indol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide is a synthetic indole carboxamide derivative classified within the broader structural class of IκB kinase 2 (IKK2/IKKβ) inhibitors [1][2]. The compound integrates three pharmacophoric elements: an N1-linked indole moiety connected via an ethyl spacer to a carboxamide, which is itself anchored to a quaternary 4-phenyltetrahydro-2H-pyran core. This scaffold architecture is structurally encompassed within the Markush claims of several patent families describing indole carboxamides as IKK2 inhibitors [1][3]. Patents specifically recite that indole carboxamide compounds within this class achieve IKK2 inhibitory potency defined by a pIC50 greater than approximately 7.0 (IC50 < 100 nM) [3]. The compound is primarily investigated as a research tool for modulating the NF-κB signaling pathway in inflammatory and autoimmune disease models.

Why Generic Substitution Fails: Structural Determinants of IKK2 Inhibitory Activity in the N-[2-(1H-indol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide Scaffold


Within the indole carboxamide IKK2 inhibitor class, small structural variations produce large functional consequences, making generic interchange unreliable. The patent literature explicitly teaches that appropriately substituted indole carboxamides achieve a pIC50 greater than 7.0 (IC50 < 100 nM), but that activity is highly sensitive to the identity and position of substituents on both the indole and the carboxamide-bearing ring system [1]. The quaternary 4-phenyltetrahydro-2H-pyran-4-carboxamide core found in this compound provides conformational rigidity distinct from the more flexible piperidine or thiopyran analogs common in the broader patent space, potentially affecting both target binding kinetics and selectivity against the closely related IKK1 isoform [2]. Furthermore, indole carboxamide derivatives as a class suffer from generally poor aqueous solubility [3]; the presence or absence of polar substituents on the phenyl or indole rings can dramatically shift solubility profiles, directly impacting in vitro assay reliability and formulation tractability. These structural features collectively mean that substituting a near-neighbor analog—even one differing by a single halogen or ring atom—can introduce uncharacterized changes in potency, selectivity, solubility, and metabolic stability.

N-[2-(1H-indol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide – Quantitative Comparative Evidence Guide


IKK2 Inhibitory Potency Compared to Patent-Defined Activity Threshold for Indole Carboxamide Class

The target compound falls within the generic scope of patent claims describing indole carboxamide IKK2 inhibitors. The patent literature sets a class-level activity benchmark: appropriately substituted indole carboxamides achieve an IKK2 pIC50 greater than 7.0 (equivalent to IC50 < 100 nM) [1]. Compounds failing to meet this threshold are explicitly excluded from preferred claims, providing a quantitative differentiation baseline. While the specific IC50 value for N-[2-(1H-indol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide has not been published in the peer-reviewed primary literature, its inclusion within the structural genus of compounds specifically claimed for IKK2 inhibition with pIC50 > 7.0 establishes the expected potency range that a user should verify experimentally [1]. For comparison, the structurally related IKK2 inhibitor LY2409881 demonstrates an IC50 of 30 nM against IKK2, providing a quantitative reference point for class-level potency expectations .

IKK2 IKKβ NF-κB Kinase Inhibition Inflammation

Selectivity Potential Against IKK1: Structural Rationale Based on Tetrahydropyran vs. Thiopyran Congeners

IKK2 selectivity over the closely related IKK1 isoform is a critical differentiation parameter for inflammation-focused kinase inhibitors, as dual inhibition may produce distinct pharmacological outcomes [1]. Within the indole carboxamide patent families, the nature of the oxygen- or sulfur-containing six-membered ring attached to the carboxamide-bearing carbon is a variable that modulates selectivity. The target compound employs a tetrahydropyran (oxygen-containing) ring, whereas many exemplified compounds in the patent literature utilize a thiopyran or dioxidothiopyran (sulfur-containing) ring. The electronic and steric differences between tetrahydropyran and thiopyran at this position are predicted to alter the interaction with the IKK2 hinge region versus IKK1, providing a structural rationale for differential selectivity profiles [1]. This represents a testable differentiation hypothesis rather than a proven selectivity advantage.

IKK1 IKK2 Selectivity Kinase Isoform Tetrahydropyran Thiopyran

Aqueous Solubility Comparison: Indole Carboxamide Scaffold vs. Amide-Amine Modified Analogs

Indole carboxamides as a chemical class are characterized by generally poor aqueous solubility, which limits their utility in both biochemical assay formats and in vivo studies [1]. Literature reports on the indole-2-carboxamide antitubercular series demonstrate that the parent carboxamide scaffold exhibits low solubility, and that amide-to-amine replacement in the linker yields striking improvements in aqueous solubility (10–20-fold) [1]. While this data derives from an antitubercular series rather than an IKK2 series, the fundamental physicochemical challenge is class-wide: the planar indole ring and carboxamide hydrogen-bonding network promote crystal packing and limit hydration. The target compound, bearing an unsubstituted phenyl group on the tetrahydropyran ring, lacks the polar solubilizing groups (e.g., methoxy, amino, hydroxyl) that some comparator indole carboxamides incorporate. This structural feature predicts solubility at the lower end of the class range, a consideration that must be factored into assay design and formulation strategy.

Aqueous Solubility Indole Carboxamide Formulation ADME

N-[2-(1H-indol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide – Recommended Research and Industrial Application Scenarios


IKK2/NF-κB Pathway Inhibition in In Vitro Inflammatory Disease Models

This compound is structurally aligned with the indole carboxamide IKK2 inhibitor pharmacophore described in patents claiming compounds with pIC50 > 7.0 for IKK2 inhibition [1]. It is appropriate for use as a tool compound in biochemical IKK2 enzyme assays and cell-based assays measuring NF-κB transcriptional activity (e.g., TNFα-stimulated IκBα degradation, NF-κB reporter gene assays) in the context of rheumatoid arthritis, asthma, or COPD research [1]. Researchers should include IKK1 counter-screening to characterize selectivity, given the tetrahydropyran vs. thiopyran structural distinction discussed in Section 3.

Structure-Activity Relationship (SAR) Studies Around the Tetrahydropyran Core

The 4-phenyltetrahydro-2H-pyran-4-carboxamide core represents a conformationally constrained scaffold distinct from the more flexible piperidine or thiopyran analogs prevalent in the IKK2 patent literature [1]. This makes the compound valuable as a core reference point in SAR campaigns aimed at probing the impact of ring oxygen vs. sulfur substitution on IKK2 potency, IKK1 selectivity, and physicochemical properties. Systematic comparison with the 6-bromo and 6-chloro indole-substituted analogs can help map the electronic and steric requirements of the IKK2 ATP-binding pocket for this scaffold series.

Physicochemical Profiling and Formulation Feasibility Assessment of Indole Carboxamide Leads

Given the documented poor aqueous solubility of the indole carboxamide class [1], this compound serves as a representative unsubstituted-phenyl baseline for solubility-limited assay troubleshooting. It can be employed in comparative solubility determinations (e.g., kinetic solubility in PBS pH 7.4, thermodynamic solubility), PAMPA permeability measurements, and microsomal stability assays to benchmark the ADME liabilities of the core scaffold before investing in synthetic derivatization. The absence of polar solubilizing substituents makes this compound a useful 'worst-case' reference for formulation development studies [1].

Chemical Biology Probe Development for Target Engagement Studies

The N1-indole-ethyl-carboxamide linkage provides a modular synthetic handle for derivatization. The compound can serve as a parent scaffold for the design of affinity probes (e.g., biotinylated or photocrosslinkable derivatives) targeting IKK2 in cellular lysates, enabling chemoproteomic target engagement and selectivity profiling experiments. Its use in competitive displacement assays with known IKK2 inhibitors (e.g., LY2409881, IC50 30 nM ) can help validate binding-site specificity.

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